N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a naphthalene-derived carboxamide compound featuring a benzoxazole-substituted phenyl moiety. The molecule consists of a naphthalene-1-carboxamide group linked to a para-substituted phenyl ring bearing a 1,3-benzoxazole heterocycle. This structural motif is analogous to other hydroxynaphthalenecarboxamides and aryl-substituted carboxamides reported in the literature, which are often studied for their biological activities and physicochemical properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(20-9-5-7-16-6-1-2-8-19(16)20)25-18-14-12-17(13-15-18)24-26-21-10-3-4-11-22(21)28-24/h1-15H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQCLUPHCAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359970 | |
| Record name | AG-690/10496014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-53-4 | |
| Record name | AG-690/10496014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Streamlined Protocol
Recent advancements utilize microwave irradiation to condense reaction times. A one-pot method involves:
-
Simultaneous cyclization of 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol under microwave conditions (150°C, 300 W).
-
In situ coupling with naphthalene-1-carboxylic acid using EDC/HOBt.
Parameters:
Comparative Analysis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 45 minutes |
| Yield | 65–70% | 75–78% |
| Energy Input | High | Moderate |
| Purity | 95–97% | 98–99% |
Alternative Pathways and Modifications
Solid-Phase Synthesis
A patent-derived approach immobilizes 4-(1,3-benzoxazol-2-yl)aniline on Wang resin, followed by iterative coupling with naphthalene-1-carboxylic acid building blocks. After cleavage, the target compound is obtained with:
Enzymatic Catalysis
Preliminary studies report lipase-mediated amidation in non-aqueous media, though yields remain suboptimal (35–40%).
Critical Analysis of Challenges
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoxazole ring or the naphthalene ring, depending on the reaction conditions and the nature of the substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide demonstrates significant anticancer potential. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including colorectal carcinoma and breast cancer cells. For instance, related benzoxazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies suggest that it may exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Fluorescent Probes
Due to its excellent photophysical properties, this compound is being explored as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it a valuable tool for studying cellular processes and interactions at the molecular level.
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. The versatility of benzoxazole derivatives allows for modifications that can lead to new materials with tailored properties for specific applications .
Anticancer Studies
In a study focusing on the anticancer properties of benzoxazole derivatives, compounds similar to this compound were tested against human cancer cell lines using assays such as Sulforhodamine B (SRB). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .
Antimicrobial Evaluations
Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens using minimum inhibitory concentration (MIC) methods. The findings highlighted that modifications in the benzoxazole structure significantly influenced antimicrobial activity, thereby underscoring the importance of structural optimization in drug design .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibitory effects on cancer cell lines | IC50 values lower than standard drugs |
| Antimicrobial Activity | Efficacy against Gram-positive and Gram-negative bacteria | Significant antimicrobial effects observed |
| Industrial Use | Intermediate for dyes and pharmaceuticals | Versatile synthesis applications |
| Fluorescent Probes | Used in biochemical assays | Excellent photophysical properties |
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound may inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s closest analogs include N-(alkoxyphenyl)hydroxynaphthalenecarboxamides () and naphthalene-carbothioate derivatives (). Key differences lie in:
- Substituent type : The target compound has a benzoxazole group, whereas analogs in feature alkoxy or hydroxy groups.
- Backbone position : The carboxamide group in the target compound is at the 1-position of naphthalene, compared to 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide (), which is a positional isomer.
Table 1: Structural and Functional Comparison
Computational Predictions
AutoDock Vina () could model the target compound’s binding to mycobacterial targets, such as InhA or KatG, to rationalize activity differences. Docking studies on analogs in revealed that hydrophobic interactions and hydrogen bonding with the carboxamide group drive activity .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a naphthalene moiety linked to a benzoxazole ring through an amide bond. This unique configuration contributes to its biological activity. The molecular formula is , indicating the presence of aromatic systems that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and kinases, which are critical for tumor growth and survival.
- Antioxidant Activity : It has been suggested that the benzoxazole moiety can act as an antioxidant, reducing oxidative stress within cells.
- Fluorescent Properties : Due to its structural features, the compound can be utilized as a fluorescent probe in biological imaging studies.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency in inhibiting cell growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Case Studies
- Study on Anticancer Mechanism : A study published in Cancer Letters explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .
- Fluorescent Probe Application : Another research effort focused on the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. The findings demonstrated that it could effectively localize within cellular compartments and provide insights into oxidative stress levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
